molecular formula C8H5Br2FN2 B595955 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole CAS No. 1286734-91-5

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Cat. No.: B595955
CAS No.: 1286734-91-5
M. Wt: 307.948
InChI Key: AKFXXKOJIJEJAC-UHFFFAOYSA-N
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Description

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H5Br2FN2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Scientific Research Applications

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole typically involves the bromination and fluorination of 1-methylindazoleThe reaction conditions often require the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

  • 3,5-Dibromo-1-methyl-1H-indazole
  • 5-Fluoro-1-methyl-1H-indazole
  • 3,6-Dibromo-1H-indazole

Comparison: 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity in various applications .

Properties

IUPAC Name

3,6-dibromo-5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXXKOJIJEJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261033
Record name 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-91-5
Record name 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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